(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide
Overview
Description
(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of an allyl group, a hydroxyl group, and a methoxy group attached to a benzylformamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide typically involves the reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to form an amine.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of (3-allyl-4-oxo-5-methoxybenzyl)formamide, while reduction of the formamide group can yield (3-allyl-4-hydroxy-5-methoxybenzyl)amine .
Scientific Research Applications
(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The allyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- (3-Allyl-4-hydroxybenzyl)formamide
- (3-Allyl-5-methoxybenzyl)formamide
- (4-Hydroxy-5-methoxybenzyl)formamide
Uniqueness
(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-4-10-5-9(7-13-8-14)6-11(16-2)12(10)15/h3,5-6,8,15H,1,4,7H2,2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDAGHKJDYNWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)CNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172994 | |
Record name | N-[[4-Hydroxy-3-methoxy-5-(2-propen-1-yl)phenyl]methyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201633-46-6 | |
Record name | N-[[4-Hydroxy-3-methoxy-5-(2-propen-1-yl)phenyl]methyl]formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201633-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[4-Hydroxy-3-methoxy-5-(2-propen-1-yl)phenyl]methyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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